2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Overview
Description
2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H16BrClN2O3 and its molecular weight is 471.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.00328 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
The compound falls within a broader category of substances explored for their chemical synthesis and characterization. For instance, compounds with similar structures have been synthesized and assessed for their antimicrobial profiles. Research in this domain involves the esterification of related compounds, followed by reactions with different aromatic aldehydes to yield various derivatives. These compounds are then evaluated for their antimicrobial activities, indicating the importance of structural modifications in enhancing biological activity (Fuloria et al., 2014).
Antimicrobial Evaluation
Another significant application is in the evaluation of novel imines and thiazolidinones derivatives for their antimicrobial properties. Synthesis methodologies similar to those involving "2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide" have been applied to generate new compounds. These compounds undergo thorough antimicrobial evaluation, showcasing a potential path for the development of new antibacterial and antifungal agents (Fuloria et al., 2009).
Antioxidant Properties
Compounds structurally related to "this compound" have been isolated from natural sources, such as marine algae, and evaluated for their antioxidant activity. This research underscores the potential of such compounds to act as natural antioxidants, with implications for food preservation and the development of health supplements (Li et al., 2011).
Novel Drug Delivery Systems
The exploration of cyclization-activated prodrugs represents another avenue of research. Compounds with related structures are investigated for their potential as drug delivery systems, where they can be activated under specific conditions to release therapeutic agents. This research highlights the compound's relevance in developing more efficient and targeted drug delivery methodologies (Vigroux et al., 1995).
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O3/c1-13-2-9-18-20(10-13)29-22(26-18)14-3-8-17(24)19(11-14)25-21(27)12-28-16-6-4-15(23)5-7-16/h2-11H,12H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCTZCSBDGNACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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